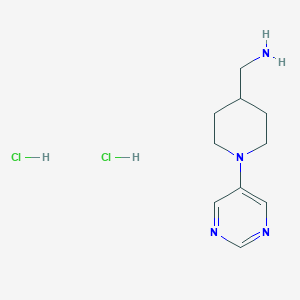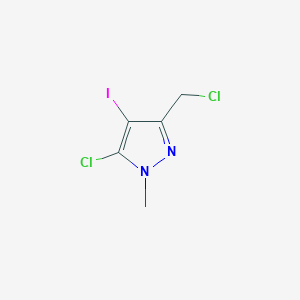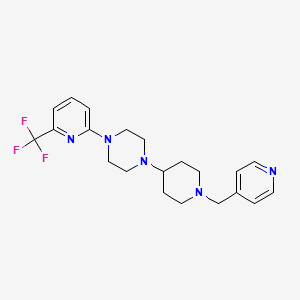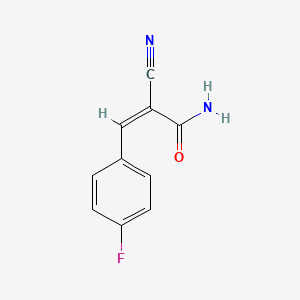![molecular formula C23H21N3O3S B2361770 4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898420-95-6](/img/structure/B2361770.png)
4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C23H21N3O3S. It’s a derivative of quinazolinone, a class of organic compounds that are known for their diverse range of biological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, novel phthalimide derivatives, which are structurally similar to the compound , have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide .Molecular Structure Analysis
The molecular structure of “4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” can be elucidated by techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .Chemical Reactions Analysis
The chemical reactivity of quinazolinone derivatives has been studied extensively . For instance, the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .Scientific Research Applications
Anti-HIV Activity
This compound has shown promise in the field of antiretroviral therapy. A study has demonstrated that a quinazolinone analogue, similar in structure to the compound , exhibited significant anti-HIV activity . The analogue was tested against HIV1 and HIV2, showing potent activity at low microgram levels. This suggests that derivatives of 4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide could be optimized for HIV treatment.
Antibacterial Potency
The antibacterial properties of quinazolinone derivatives make them valuable in combating bacterial infections. A synthesized analogue was tested for its antibacterial potency using the agar dilution method against various gram-positive and gram-negative microorganisms . It showed potent activity against strains such as Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus epidermidis.
Antitubercular Activity
Tuberculosis (TB) remains a global health challenge, especially with the rise of multi-drug-resistant strains. The compound’s analogue has been reported to exhibit antitubercular activity at minimal microgram concentrations . This indicates its potential as a lead compound for developing new antitubercular agents.
Drug Development for Co-infection Treatment
Patients with co-infections of TB and HIV face increased health risks. The compound’s derivatives could be developed into novel “druggable” molecules for treating such co-infections, as well as strains of multi-drug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Antimicrobial Scaffold Development
The quinazolinone core of the compound provides a scaffold that can be modified to create new antimicrobial agents. The study of its derivatives has confirmed promising antimicrobial activities, which can lead to the development of new classes of antimicrobial drugs .
Synthesis of Fused Heterocycles
The compound’s structure allows for the synthesis of related heterocycles. These heterocycles can range from four-membered to seven-membered rings, many of which exhibit unique biological activities . This application is crucial in the synthesis of pharmaceuticals and the exploration of new medicinal chemistry avenues.
Pharmaceutical Research and Development
Due to its biological significance, the compound can be used in pharmaceutical R&D to create drugs with various therapeutic applications. Its structural analogues have been used to synthesize drugs for treating conditions like nocturnal leg cramps and arthritis .
Natural and Synthetic Chemistry
The compound’s derivatives play roles in both natural and synthetic chemistry due to their biological and pharmacological activities. They are part of a larger class of compounds that includes over 13,000 derivatives, many of which are naturally occurring molecules displaying similar motifs .
Future Directions
The future directions for research on “4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties in greater detail.
Mechanism of Action
Target of Action
Quinazolinone derivatives, which this compound is a part of, have been reported to have interesting pharmaceutical and biological activities . They are valuable in drug research and development .
Mode of Action
It’s known that quinazolinone analogues can exhibit antibacterial, antitubercular, and anti-hiv potencies . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Quinazolinone derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathway that the compound interacts with.
Result of Action
A quinazolinone analogue was reported to show potent activity against klebsiella pneumoniae, proteus vulgaris, and staphylococcus epidermidis . It also exhibited antitubercular activity and anti-HIV activity .
properties
IUPAC Name |
4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-3-17-11-13-20(14-12-17)30(28,29)25-18-7-6-8-19(15-18)26-16(2)24-22-10-5-4-9-21(22)23(26)27/h4-15,25H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYSFDLJFFEJNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-(3-chloro-4-methoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2361693.png)
![N-(4-methyl-2-{[1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]sulfonyl}phenyl)acetamide](/img/structure/B2361696.png)
![5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(4-methylphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2361697.png)

![3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2361700.png)
![Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate](/img/structure/B2361704.png)

![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B2361706.png)

![(Z)-3-allyl-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2361708.png)
![[({(4-Methylbenzyl)[(5-methyl-2-furyl)methyl]-amino}carbonothioyl)amino]acetic acid](/img/structure/B2361709.png)